molecular formula C21H21N3O2 B2542755 N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide CAS No. 2305479-90-5

N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide

Cat. No. B2542755
CAS RN: 2305479-90-5
M. Wt: 347.418
InChI Key: GJQATFAXMNGGRE-UHFFFAOYSA-N
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Description

N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide, also known as DMPA, is a chemical compound that has shown potential in scientific research applications. It belongs to the pyrazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes in the body, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By inhibiting these enzymes, N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been found to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide in lab experiments is its potential anti-cancer properties. It can be used to study the mechanisms of cancer cell growth and to test potential anti-cancer drugs. However, one limitation of using N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide. One area of research is to further investigate its anti-cancer properties and to test its potential use in cancer treatment. Another area of research is to study its potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide and to identify potential side effects.

Synthesis Methods

N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide can be synthesized using various methods, including the reaction of 3,5-dimethyl-1-(2-phenylphenoxy)-4-hydrazinylidene-1H-pyrazole with acryloyl chloride. This reaction results in the formation of N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide, which can be purified using column chromatography. Other methods of synthesis include the reaction of 3,5-dimethyl-1-(2-phenylphenoxy)-4-chloropyrazole with propargylamine, and the reaction of 3,5-dimethyl-1-(2-phenylphenoxy)-4-aminopyrazole with acryloyl chloride.

Scientific Research Applications

N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body. N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

N-[3,5-dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-4-20(25)22-21-15(2)23-24(16(21)3)14-26-19-13-9-8-12-18(19)17-10-6-5-7-11-17/h4-13H,1,14H2,2-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQATFAXMNGGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COC2=CC=CC=C2C3=CC=CC=C3)C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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